3-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID is a complex organic compound that features a combination of methoxyphenyl, carbamoyl, thiophene, and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the thiophene group through a coupling reaction. The methoxyphenyl group can be introduced via a substitution reaction, and the carbamoyl group is added through an amide formation reaction. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrrole rings can be oxidized under specific conditions.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or acids, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)ACETIC ACID
- 3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)BUTANOIC ACID
Uniqueness
The uniqueness of 3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20N2O4S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-[1-[2-(3-methoxyanilino)-2-oxoethyl]-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C20H20N2O4S/c1-26-16-5-2-4-14(12-16)21-19(23)13-22-15(8-10-20(24)25)7-9-17(22)18-6-3-11-27-18/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
RIPKZJBHPVJDFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=CC=C2C3=CC=CS3)CCC(=O)O |
Origin of Product |
United States |
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